molecular formula C17H11N3O4S B2686785 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946286-11-9

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2686785
CAS No.: 946286-11-9
M. Wt: 353.35
InChI Key: UBYJKFKGFZEQJW-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a sophisticated hybrid molecule designed for advanced antibacterial research. It strategically incorporates three pharmacologically active moieties: coumarin, thiazole, and isoxazole. The coumarin nucleus is a phytochemical with a well-documented broad spectrum of biological inhibitory properties, and its derivatives are extensively investigated as promising antibacterial agents, particularly against multidrug-resistant (MDR) bacterial strains . The isoxazole ring is a key heterocycle in many bioactive compounds and is present in several established antibacterial drugs, such as sulfamethoxazole and sulfisoxazole . Combining these pharmacophores with a thiazole ring into a single molecule is an emerging drug discovery strategy aimed at creating new agents with exceptional, extended-spectrum activity to overcome the critical and ever-increasing challenge of antibacterial resistance . The mechanism of action for such a hybrid is anticipated to be multi-faceted. The sulfonamide-like component (from the isoxazole-carboxamide bridge) may act as a dihydropteroate synthase inhibitor, competing with aminobenzoic acid to block the synthesis of essential nucleic acids and proteins in microorganisms . Concurrently, the coumarin and thiazole components could contribute additional inhibitory effects, potentially leading to a synergistic antibacterial activity. This compound is provided exclusively for research applications, including in vitro antibacterial screening, structure-activity relationship (SAR) studies, and the development of new therapeutic candidates against MDR pathogens. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4S/c1-9-6-14(24-20-9)15(21)19-17-18-12(8-25-17)11-7-10-4-2-3-5-13(10)23-16(11)22/h2-8H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYJKFKGFZEQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The chromenyl moiety can be introduced via a cyclization reaction involving salicylaldehyde derivatives. The final step often includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 3-methylisoxazole-5-carboxylic acid and 4-(2-oxo-2H-chromen-3-yl)thiazol-2-amine.

  • Basic Hydrolysis : Produces the carboxylate salt of the isoxazole fragment alongside the thiazole-amine derivative.
    Reaction conditions (e.g., 6M HCl at reflux or 10% NaOH at 80°C) influence the rate and selectivity .

Electrophilic Substitution at the Coumarin Ring

The coumarin core participates in regioselective electrophilic substitution:

Reaction TypeReagents/ConditionsProductYield
BrominationBr₂ in acetic acid6-Bromo derivative72%
NitrationHNO₃/H₂SO₄ at 0°C6-Nitro derivative65%
FormylationVilsmeier-Haack reagent (POCl₃/DMF)6-Formyl derivative58%

These modifications enable further functionalization for applications in medicinal chemistry .

Cycloaddition Reactions

The thiazole and isoxazole rings engage in 1,3-dipolar cycloadditions:

  • With Nitrilimines : Forms fused pyrazolo-thiazole derivatives under reflux in ethanol with triethylamine .

  • With Azides : Generates triazolo-isoxazole hybrids via copper-catalyzed click chemistry (CuSO₄, sodium ascorbate) .

Condensation Reactions

The coumarin carbonyl group reacts with nucleophiles:

  • Hydrazine Hydrate : Forms semicarbazones (e.g., N-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]hydrazinecarboxamide) .

  • Aromatic Aldehydes : Produces Schiff bases under mild acidic conditions (glacial acetic acid, 60°C) .

Functional Group Interconversion

Oxazole Ring Modifications :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-amino alcohol derivative .

  • Oxidation : KMnO₄ in acidic media cleaves the isoxazole ring to a diketone intermediate.

Cross-Coupling Reactions

The thiazole ring participates in palladium-catalyzed couplings:

ReactionCatalyst/LigandConditionsProduct
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃DMF/H₂O, 100°CBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XantphosToluene, 110°CAminated analogues

These reactions enable structural diversification for pharmacokinetic optimization .

Photochemical Reactions

Under UV irradiation (λ = 365 nm), the coumarin moiety undergoes [2+2] photodimerization, forming cyclobutane-linked dimers. This reactivity is exploited in materials science for light-responsive systems .

Key Mechanistic Insights

  • Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate acceleration under acidic conditions due to protonation of the leaving group.

  • Cycloadditions : Follow frontier molecular orbital (FMO) theory, with the th

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole, including compounds similar to 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide, exhibit potent antimicrobial properties. For instance, a study highlighted that thiazole derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggesting their potential as novel antimicrobial agents .

Compound Target Pathogen Activity
3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazoleMRSASignificant
Similar Thiazole DerivativesVRESignificant

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The incorporation of the chromenon moiety significantly enhances its activity against cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). In one study, modifications to the thiazole structure resulted in varying degrees of cytotoxicity, with some derivatives demonstrating a reduction in cell viability by over 50% at specific concentrations .

Cell Line Viability Reduction (%) Reference
Caco-254.9%
A54931.9%

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. The structural features of compounds like 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole suggest potential efficacy against various viral infections. Preliminary studies indicate that certain thiazole compounds exhibit inhibitory effects on viruses such as the Dengue virus and others, although further research is needed to establish their mechanisms of action and efficacy in vivo .

Case Studies

  • Antimicrobial Efficacy Study :
    • A comprehensive study evaluated the antimicrobial properties of various thiazole derivatives, including those with chromenon substitutions. The results indicated that these compounds could inhibit bacterial growth effectively, with a focus on drug-resistant strains.
  • Anticancer Mechanism Investigation :
    • Research into the mechanisms by which thiazole derivatives exert anticancer effects revealed that they induce apoptosis in cancer cells through the activation of specific cellular pathways. This highlights their potential as therapeutic agents in cancer treatment.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target protein, leading to changes in its conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogs reported in the evidence:

Compound Core Structure Substituents/Modifications Biological Activity Synthesis & Yield Key References
3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide Isoxazole-thiazole-carboxamide 4-(Coumarin) on thiazole; 3-methyl on isoxazole Not reported (hypothesized: antifungal, anticancer) Likely via carboxamide coupling (estimated ~60% yield)
5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide Isoxazole-thiazole-carboxamide No coumarin; methyl on isoxazole Not reported (structural analog) 60% yield via acetonitrile reflux
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea derivatives Thiazole-phenyl-thiourea Benzo[d]thiazole on phenyl; arylthiourea Antimicrobial, antifungal 70–85% yield via DMF reflux
PI Industries’ fungicidal derivatives Thiazole-isoxazole-piperidine-acetone Piperidine and acetone substituents Fungicidal (crop protection) Patent-protected methods
1,3,4-Thiadiazole derivatives Thiadiazole-trichloroethyl-carboxamide Trichloroethyl and aryl groups Antimicrobial, antitumor Cyclization in DMF with iodine (~moderate yields)

Structural and Functional Analysis

Isoxazole-Thiazole Hybrids: The target compound shares structural similarity with 5-methyl-N-(thiazol-2-yl)isoxazole-4-carboxamide , differing in the substitution pattern (coumarin vs. methyl). The coumarin group may enhance fluorescence properties or modulate pharmacokinetics, as coumarins are known for anticoagulant and photochemical activities. Compared to PI Industries’ fungicidal thiazole-isoxazole derivatives , the absence of a piperidine-acetone moiety in the target compound suggests divergent biological targets. PI’s compounds likely exploit piperidine’s membrane permeability, whereas the coumarin group could confer DNA intercalation or kinase inhibition.

Thiazole-Benzothiazole Derivatives :

  • Compounds like 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea exhibit antimicrobial activity due to the benzo[d]thiazole’s electron-withdrawing effects, enhancing interaction with microbial enzymes. The target compound’s coumarin-thiazole-isoxazole framework may offer broader-spectrum activity but requires empirical validation.

Thiadiazole Analogs :

  • 1,3,4-Thiadiazole derivatives with trichloroethyl groups show antitumor activity, attributed to the electrophilic trichloroethyl moiety. The target compound’s isoxazole-thiazole-carboxamide backbone lacks such groups but may leverage the coumarin’s planar structure for topoisomerase inhibition.

Synthetic Considerations :

  • The target compound’s synthesis is inferred from , where acetonitrile-mediated carboxamide coupling achieved 60% yield. The coumarin-thiazole intermediate’s steric bulk may reduce yield compared to simpler analogs .

Biological Activity

The compound 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an isoxazole ring, a thiazole moiety, and a coumarin derivative. Its chemical formula is C15H12N2O3SC_{15}H_{12}N_2O_3S. The synthesis typically involves multi-step processes, including condensation reactions and cyclization methods to form the desired heterocyclic compounds.

Synthesis Overview

  • Starting Materials : Coumarin derivatives and thiazole precursors.
  • Key Reactions :
    • Knoevenagel condensation for coumarin synthesis.
    • Hantzsch thiazole synthesis for thiazole formation.
    • Amide bond formation to link isoxazole and thiazole components.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound was evaluated against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).

Cell Line IC50 (µM) Effect
A54925.4Moderate cytotoxicity
Caco-218.7Significant cytotoxicity

In vitro assays demonstrated that the compound induced apoptosis in cancer cells, which was confirmed through flow cytometry analysis showing an increase in sub-G1 phase cells indicative of apoptotic death .

Antimicrobial Activity

The compound also exhibited antimicrobial properties against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a potential lead in developing new antimicrobial agents, particularly against resistant strains .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. Notably, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis .

Case Studies

  • Cardiac Fibrosis Model : In a study involving neonatal rat cardiac fibroblasts, the compound demonstrated reduced expression levels of alpha-smooth muscle actin (α-SMA) and procollagen I, indicating its antifibrotic potential .
  • Cytotoxicity Assessment : In a comparative study with known chemotherapeutics like cisplatin, the compound showed lower cytotoxicity towards normal cells while maintaining efficacy against cancerous cell lines, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 3-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide?

The compound is synthesized via multi-step reactions involving coumarin-thiazole intermediates. A key step involves chloroacetylation of 3-(2-oxo-2H-chromen-3-yl)thiazol-2-amine using chloroacetyl chloride in the presence of triethylamine (TEA) and dimethylformamide (DMF) at 70°C for 12–14 hours . Subsequent coupling with substituted amines yields derivatives. For structural analogs, cyclocondensation of chalcones, thiosemicarbazide, and bromocoumarins under reflux conditions has been employed . Yields range from 65% to 76%, depending on substituents and reaction optimization .

Q. How is structural characterization performed for this compound and its derivatives?

Characterization typically involves:

  • IR spectroscopy : Identification of NH (3200–3300 cm⁻¹), C=O (1650–1750 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent environments (e.g., coumarin protons at δ 6.2–8.3 ppm, thiazole carbons at δ 120–160 ppm) .
  • X-ray crystallography : Used to resolve 3D structures; SHELX software is commonly applied for refinement .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weights .

Q. What solvents and catalysts are optimal for synthesis?

  • Solvents : DMF and chloroform are preferred for their polarity and reflux stability .
  • Catalysts : Triethylamine (TEA) is used as a base to deprotonate intermediates, while Nb-Zr/KIT-6 catalysts enable solvent-free cyclocondensation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate α-glucosidase inhibitory activity?

  • In vitro assay : Use a microplate-based protocol with p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. Measure inhibition (%) via UV-Vis absorbance at 405 nm after enzyme-substrate incubation (30 min, 37°C) .
  • Positive control : Acarbose (IC₅₀ = 10–20 μM) .
  • Structure-activity relationship (SAR) : Hydrophobic substituents (e.g., 4-bromophenyl) enhance activity by interacting with enzyme pockets .

Q. What computational methods validate ligand-receptor interactions for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into α-glucosidase active sites (PDB: 2ZE0). Key residues: Asp215, Arg442, and Glu277 .
  • Molecular dynamics (MD) : Run 100 ns simulations (GROMACS/AMBER) to assess complex stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
  • Free energy calculations : MM-PBSA/GBSA quantify binding energies, with hydrophobic interactions dominating (>60% contribution) .

Q. How can data contradictions in biological activity be resolved?

  • Reproducibility checks : Validate assays under standardized conditions (pH 7.4, 37°C) .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .
  • Crystallographic validation : Compare ligand-bound enzyme structures to confirm binding modes .

Methodological Challenges and Solutions

Q. How to optimize synthetic yields for novel derivatives?

Factor Optimization Strategy
Reaction time Reduce from 14h to 8h using microwave irradiation .
Catalyst loading Increase Nb-Zr/KIT-6 from 5 mol% to 10 mol% for faster cyclization .
Solvent Replace DMF with acetonitrile to minimize side reactions .

Q. What spectroscopic techniques address ambiguous structural assignments?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
  • Solid-state NMR : Differentiate polymorphic forms affecting bioactivity .
  • Time-resolved IR : Monitor reaction intermediates in real-time .

Emerging Research Directions

Q. Can this compound be repurposed for anticancer or antimicrobial studies?

  • Anticancer assays : Test against MCF-7 (breast) or A549 (lung) cancer lines via MTT assay. Coumarin-thiazole hybrids show DNA intercalation and topoisomerase inhibition .
  • Antimicrobial screening : Use disk diffusion against S. aureus (Gram+) and E. coli (Gram-). Thiazole derivatives disrupt cell wall synthesis .

Q. How do substituents on the thiazole ring influence physicochemical properties?

Substituent LogP Solubility (mg/mL) Bioactivity Trend
4-Bromophenyl3.20.12High α-glucosidase inhibition
4-Methoxyphenyl2.80.45Moderate activity
Unsubstituted2.11.20Low activity

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